1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and cyclopropyl derivatives .
Chemical Reactions Analysis
1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate signaling pathways .
Comparison with Similar Compounds
1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Furyl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one: This compound has a similar structure but contains a furan ring instead of a cyclopropyl group.
This compound: This compound has a similar structure but contains different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-5-8(6(2)13)10(14)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSRIXQYPUPNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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